2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile
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Description
Synthesis Analysis The synthesis of compounds structurally related to 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile involves reactions under microwave irradiation, facilitating the process by avoiding the use of catalysts and solvents. This method has proven efficient for synthesizing a series of compounds with similar structural features, indicating the potential for adapting these techniques for the target molecule (Tu et al., 2002).
Molecular Structure Analysis The molecular structure of compounds related to 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile shows a complex arrangement of phenyl moieties, methyl groups, a cyano group, and an amino group. Such structures are typically characterized by X-ray crystallography, providing detailed insights into the molecule's geometry and intermolecular interactions, which are crucial for understanding its reactivity and properties (Zhang, 2013).
Chemical Reactions and Properties The chemical reactivity of related compounds has been explored through various reactions, including those involving dimethylformamide dimethyl acetal (DMF-DMA) and carbon disulfide. These studies contribute to understanding the functional group transformations and reactivity patterns of 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile analogs, paving the way for the synthesis of novel derivatives with potential applications (Elkholy & Morsy, 2006).
Physical Properties Analysis The physical properties of these compounds, including solubility, melting point, and crystallinity, can be inferred from their molecular structure and intermolecular interactions. For instance, hydrogen bonding patterns in the crystal structure can significantly influence these properties, which are essential for determining the compound's applicability in various fields (Sharma et al., 2015).
Scientific Research Applications
Synthesis and Characterization
Facile Synthesis
A study by Elkholy & Morsy (2006) demonstrates the synthesis of tetrahydropyrimido derivatives using compounds related to 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile, highlighting its utility in creating new chemical structures (Elkholy & Morsy, 2006).
Structural Analysis
Sharma et al. (2015) focused on the X-ray diffraction technique for understanding the crystal structures of related carbonitrile compounds, emphasizing the importance of structural analysis in chemical research (Sharma et al., 2015).
Chemical Reactivity and Transformations
Acylation Reaction
Research by Mikhailovskii et al. (2013) explored the acylation reaction involving compounds similar to 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile, contributing to the understanding of its reactivity and potential transformations (Mikhailovskii et al., 2013).
Novel Heterocyclic Compounds
The work of Vazirimehr et al. (2017) illustrates the formation of new cyclic compounds through reactions involving related carbonitriles, demonstrating the chemical's potential in synthesizing diverse heterocyclic structures (Vazirimehr et al., 2017).
Applications in Material Science
Photopolymerization Processes
Ortyl et al. (2019) studied the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent sensors in photopolymerization, indicating the material science applications of similar carbonitrile compounds (Ortyl et al., 2019).
Corrosion Inhibition
Singh et al. (2016) and Verma et al. (2015) demonstrated the effectiveness of quinoline and diarylcyclohexene carbonitriles, similar to 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile, as corrosion inhibitors for metals, highlighting another significant application in the field of materials science (Singh et al., 2016); (Verma et al., 2015).
Potential Medicinal Applications
- Antibacterial Activity: Studies like that of Vinoth et al. (2021) and Khidre et al. (2011) explore the antibacterial properties of carbonitrile derivatives, indicating potential medicinal applications for compounds similar to 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile (Vinoth et al., 2021); (Khidre et al., 2011).
properties
IUPAC Name |
2-amino-3,3-dimethylcyclopentene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-8(2)4-3-6(5-9)7(8)10/h3-4,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIAKCIMIJQSIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C1N)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301865 |
Source
|
Record name | 2-amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile | |
CAS RN |
3597-66-8 |
Source
|
Record name | NSC146797 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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